
Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanoate chain
Scientific Research Applications
Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low dielectric constants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate typically involves the reaction of 3,5-ditrifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an esterification process to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoic acid.
Reduction: Formation of ethyl 7-(3,5-ditrifluoromethylphenyl)-7-hydroxyheptanoate.
Substitution: Formation of halogenated derivatives of the original compound.
Mechanism of Action
The mechanism by which Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 7-(3-trifluoromethylphenyl)-7-oxoheptanoate
- Ethyl 7-(4-trifluoromethylphenyl)-7-oxoheptanoate
- Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate
Comparison: Ethyl 7-(3,5-ditrifluoromethylphenyl)-7-oxoheptanoate is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. Compared to its analogs with single trifluoromethyl or dimethyl groups, this compound exhibits higher thermal stability and distinct electronic properties, making it more suitable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F6O3/c1-2-26-15(25)7-5-3-4-6-14(24)11-8-12(16(18,19)20)10-13(9-11)17(21,22)23/h8-10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECFAZOOPVQHKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645525 |
Source


|
| Record name | Ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-00-5 |
Source


|
| Record name | Ethyl 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
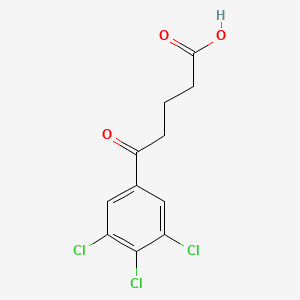
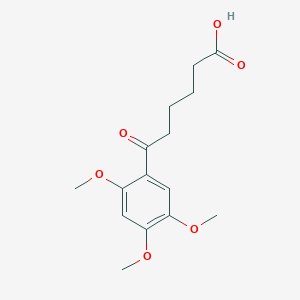




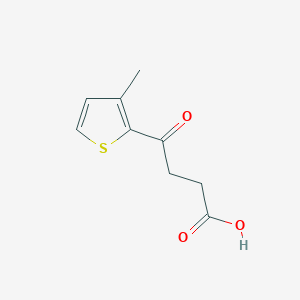

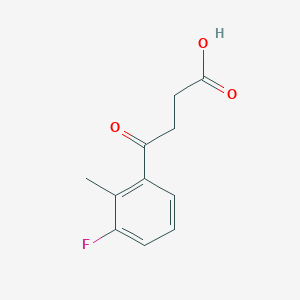

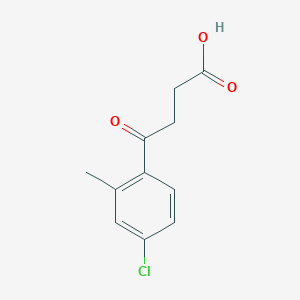
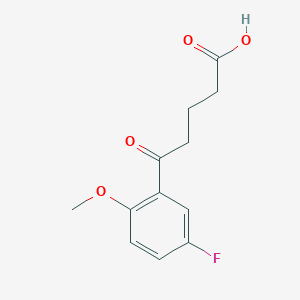
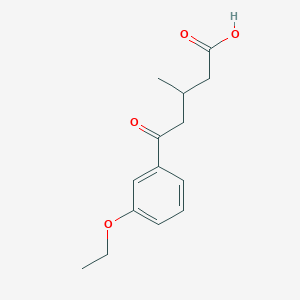
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
